molecular formula C13H15NO B7489258 N-Phenyl-3-cyclohexene-1-carboxamide

N-Phenyl-3-cyclohexene-1-carboxamide

Cat. No.: B7489258
M. Wt: 201.26 g/mol
InChI Key: IXBVBLXFAJUYKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Phenyl-3-cyclohexene-1-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This carboxamide features a cyclohexene ring, a hallmark of many bioactive molecules, linked to an aniline group. The unsaturated cyclohexene ring introduces structural rigidity and a defined spatial orientation, which can be crucial for precise interactions with biological targets . Compounds within this structural class have demonstrated considerable research value as key intermediates and core structures in drug discovery. Recent scientific literature highlights that phenyl carboxamide derivatives with cycloalkyl linkers are being explored as potent mitofusin activators . These small molecules are designed to target and enhance mitochondrial fusion, a process critical for cellular health, and are being investigated as a potential therapeutic strategy for neurodegenerative diseases such as Charcot-Marie-Tooth disease type 2A (CMT2A) and amyotrophic lateral sclerosis (ALS) . The carboxamide functional group is a common and critical supramolecular synthon, often facilitating the formation of hydrogen-bonded chains in the solid state, which can influence the compound's crystallinity and physical properties . This product is intended for research applications as a building block in organic synthesis or as a standard for analytical studies. It is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-phenylcyclohex-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c15-13(11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h1-3,5-6,9-11H,4,7-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBVBLXFAJUYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

3-Chloro-N-phenyl-phthalimide
  • Structure : Contains a rigid phthalimide core (aromatic isoindole-1,3-dione) with a chlorine substituent at the 3-position and a phenyl group at the N-position (Fig. 1, ).
  • Key Differences: Rigidity vs. Flexibility: The phthalimide’s aromatic system contrasts with the cyclohexene carboxamide’s non-aromatic, flexible ring. Substituent Effects: The chlorine atom in 3-chloro-N-phenyl-phthalimide enhances electrophilicity, influencing reactivity in polymer synthesis (e.g., polyimide monomers) .
  • Applications : Used in high-purity synthetic routes for polyimides, leveraging its halogenated aromatic structure for crosslinking or functionalization .
N-(4-Fluorophenyl)-3-cyclohexene-1-carboxamide
  • Structure : Nearly identical to the target compound but substitutes the phenyl group’s para-position with fluorine (CAS: 876697-42-6) .
  • Fluorine’s electronegativity may improve metabolic stability in pharmaceutical contexts. Synthetic Accessibility: Fluorinated aromatic amines often require specialized reagents (e.g., Balz-Schiemann reaction), increasing synthesis complexity .
General Carboxamide Derivatives
  • Common Features :
    • Amide bonds enable hydrogen bonding, critical for molecular recognition in drug design.
    • Cyclohexene or aromatic cores dictate solubility and conformational preferences.

Physicochemical Properties

Property N-Phenyl-3-cyclohexene-1-carboxamide 3-Chloro-N-phenyl-phthalimide N-(4-Fluorophenyl)- analog
Molecular Weight ~215 g/mol (estimated) 271.7 g/mol ~233 g/mol (estimated)
Polarity Moderate (amide + non-polar cyclohexene) High (chlorine + polar imide) High (fluorine + amide)
Thermal Stability Moderate (cyclohexene may decompose) High (aromatic stability) Moderate to high

Q & A

Q. What are the optimal synthetic routes for N-Phenyl-3-cyclohexene-1-carboxamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach starting with cyclohexene derivatives and phenyl precursors. Key steps include:

  • Cyclohexene ring formation : Achieved via cyclization of dienes or Diels-Alder reactions under controlled temperatures (60–80°C) .
  • Amide bond coupling : Use carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or DMF. Reaction pH should be maintained at 6.5–7.5 to prevent side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H NMR (400 MHz, CDCl₃) identifies cyclohexene protons (δ 5.6–6.1 ppm, multiplet) and amide NH (δ 6.8–7.2 ppm, broad). ¹³C NMR confirms carbonyl resonance at δ 170–175 ppm .
  • FT-IR : Stretching vibrations at 1650–1680 cm⁻¹ (amide C=O) and 3300 cm⁻¹ (N-H) .
  • Mass Spectrometry : ESI-MS (m/z 243.3 [M+H]⁺) and HRMS validate molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in enzyme inhibition or cytotoxicity data often arise from:

  • Assay Variability : Standardize protocols (e.g., IC₅₀ measurements using identical ATP concentrations in kinase assays) .
  • Structural analogs : Compare activity of derivatives (e.g., fluorophenyl or methoxyphenyl substitutions) to identify SAR trends .
  • Computational validation : Perform molecular docking (AutoDock Vina) to assess binding affinity consistency across protein conformers (e.g., COX-2 vs. EGFR) .

Q. What strategies are effective for studying the compound’s role as a ligand in coordination chemistry?

Methodological Answer:

  • Metal complexation : Screen transition metals (Cu²⁺, Zn²⁺) in ethanol/water (1:1) under nitrogen. Monitor via UV-Vis (λ 250–300 nm shifts) .
  • X-ray crystallography : Co-crystallize with metals (e.g., Cu) using slow evaporation (acetonitrile/toluene). Resolve ligand geometry and coordination sites .
  • Magnetic studies : SQUID magnetometry for paramagnetic complexes (e.g., Fe³⁺) to assess spin states .

Q. How can computational modeling predict the pharmacokinetic profile of this compound?

Methodological Answer:

  • ADMET prediction : Use SwissADME to calculate logP (2.8 ± 0.2), solubility (LogS = -4.1), and bioavailability (85%) .
  • Metabolism : CYP450 isoform screening (CYP3A4/2D6) via molecular dynamics (GROMACS) identifies oxidation sites (e.g., cyclohexene ring) .
  • Toxicity : ProTox-II predicts hepatotoxicity (Probability: 0.72) and mutagenicity (Negative) .

Methodological Notes

  • References : Prioritized PubChem, synthetic methodologies, and peer-reviewed protocols .

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